molecular formula C16H28ClN5O2 B2758955 2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl]-N-(2-methylpropyl)acetamide hydrochloride CAS No. 1323330-65-9

2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl]-N-(2-methylpropyl)acetamide hydrochloride

Cat. No.: B2758955
CAS No.: 1323330-65-9
M. Wt: 357.88
InChI Key: JWAHDAPSJCEYEP-UHFFFAOYSA-N
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Description

2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl]-N-(2-methylpropyl)acetamide hydrochloride is a synthetic organic compound It is characterized by its complex molecular structure, which includes a pyrazole ring, a piperazine moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl]-N-(2-methylpropyl)acetamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the piperazine moiety and the acetamide group. Common reagents used in these reactions include hydrazines, alkyl halides, and acyl chlorides. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl]-N-(2-methylpropyl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be used in hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl]-N-(2-methylpropyl)acetamide hydrochloride may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Pharmaceuticals: Investigation of its pharmacological properties, such as anti-inflammatory, analgesic, or antimicrobial activities.

    Chemical Research:

Mechanism of Action

The mechanism of action of 2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl]-N-(2-methylpropyl)acetamide hydrochloride would depend on its specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. Detailed studies, such as molecular docking and in vitro assays, are required to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-isobutyl-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide
  • N-isobutyl-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide sulfate

Uniqueness

2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl]-N-(2-methylpropyl)acetamide hydrochloride may exhibit unique properties compared to its analogs due to the presence of the hydrochloride salt, which can influence its solubility, stability, and bioavailability. Comparing its pharmacological and chemical properties with similar compounds can highlight its potential advantages and applications.

Properties

IUPAC Name

2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]-N-(2-methylpropyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O2.ClH/c1-12(2)10-17-15(22)11-21-13(3)9-14(18-21)16(23)20-7-5-19(4)6-8-20;/h9,12H,5-8,10-11H2,1-4H3,(H,17,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAHDAPSJCEYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NCC(C)C)C(=O)N2CCN(CC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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